molecular formula C20H17NO3S B5251293 ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B5251293
M. Wt: 351.4 g/mol
InChI Key: NVHALUAPJQSMDJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-4-(2-thienyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused indeno-pyridine scaffold substituted with a 2-thienyl group at position 4 and an ethyl carboxylate moiety at position 3. This compound is synthesized via multicomponent reactions (MCRs) involving indane-1,3-dione, aromatic aldehydes (e.g., 2-thiophenecarboxaldehyde), and ethyl acetoacetate, typically catalyzed by ionic liquids or acids like cellulose-sulfuric acid .

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-4-thiophen-2-yl-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-3-24-20(23)15-11(2)21-18-12-7-4-5-8-13(12)19(22)17(18)16(15)14-9-6-10-25-14/h4-10,16,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHALUAPJQSMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)C4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound belongs to the 4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate family, where structural variations arise from substituents at position 4 (aryl/heteroaryl groups) and modifications to the ester group (ethyl/methyl). Key analogues include:

Compound Name Position 4 Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ethyl 2-methyl-4-phenyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Phenyl Ethyl C₂₄H₂₁NO₃ 371.43 Disordered ethyl group in crystal structure
Ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 4-Chlorophenyl Ethyl C₂₄H₂₀ClNO₃ 405.88 Chlorine substitution alters carboxylate orientation
Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 9-Ethylcarbazole Ethyl C₃₂H₂₈N₂O₃ 488.58 Extended π-system for enhanced bioactivity
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate 2-Chlorophenyl Methyl C₂₂H₁₇ClNO₃ 365.84 Methyl ester reduces steric hindrance

Key Observations :

  • Ester Group : Ethyl esters (e.g., target compound) generally exhibit higher solubility in organic solvents than methyl esters, influencing crystallization behavior .

Physicochemical Properties

Crystallographic Behavior
  • Chlorinated Analogues : Substituents like 4-chlorophenyl induce conformational changes, such as altered carboxylate group orientations, impacting packing efficiency .
Optical Properties
  • Fluorescence: Ethyl 4-(4-N,N-dimethylaminophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC) demonstrates strong fluorescence, used to determine critical micelle concentrations (CMCs) of surfactants . This suggests the target compound’s 2-thienyl group may similarly influence photophysical behavior.
Antimicrobial Activity
  • Pyrimidine-Fused Analogues: Derivatives with thiourea-modified pyrimidine scaffolds (e.g., indeno[1,2-d]pyrimidine-2-thioxo) show enhanced antifungal and antibacterial activities due to sulfur’s electronegativity .
  • Carbazole Derivatives: Ethyl 4-(9-ethylcarbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate exhibits broad-spectrum antimicrobial action, attributed to the carbazole moiety’s planar structure .
Therapeutic Potential
  • Phosphatidylinositol Pathway Targeting: Methyl 4-(2-fluorobenzyloxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Compound 1) is explored for anti-inflammatory applications, indicating the scaffold’s versatility in drug design .

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